2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride 2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2309462-43-7
VCID: VC6775845
InChI: InChI=1S/C9H15NO3.ClH/c11-8(12)4-7-5-10-6-9(13-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H
SMILES: C1CC2(C1)CNCC(O2)CC(=O)O.Cl
Molecular Formula: C9H16ClNO3
Molecular Weight: 221.68

2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride

CAS No.: 2309462-43-7

Cat. No.: VC6775845

Molecular Formula: C9H16ClNO3

Molecular Weight: 221.68

* For research use only. Not for human or veterinary use.

2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride - 2309462-43-7

Specification

CAS No. 2309462-43-7
Molecular Formula C9H16ClNO3
Molecular Weight 221.68
IUPAC Name 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C9H15NO3.ClH/c11-8(12)4-7-5-10-6-9(13-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H
Standard InChI Key RHSVADPVQJJGSP-UHFFFAOYSA-N
SMILES C1CC2(C1)CNCC(O2)CC(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid hydrochloride, reflects its spirocyclic backbone. The spiro[3.5]nonane system consists of two fused rings: a five-membered oxolane (oxygen-containing ring) and an eight-membered azaspiro ring (nitrogen-containing ring). The acetic acid group is attached at the 6-position of the spiro system, while the hydrochloride counterion stabilizes the protonated amine .

Key Structural Attributes:

  • Spirocyclic Core: The spiro[3.5]nonane framework introduces conformational rigidity, which is advantageous in drug design for optimizing target binding .

  • Functional Groups: The acetic acid moiety enhances water solubility, while the tertiary amine forms a stable hydrochloride salt .

Spectroscopic and Computational Data

The compound’s SMILES string, C1CC2(C1)CN(CC(O2)CC(=O)O)Cl, encodes its connectivity . Computational descriptors include:

PropertyValueSource
Molecular Weight221.68 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
XLogP3-AA2.5 (parent compound)

The hydrochloride salt’s polarity reduces its logP compared to the free base, favoring aqueous solubility—a critical factor for bioavailability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid hydrochloride involves multi-step organic transformations:

  • Spirocyclic Core Formation:

    • Cyclization of a diol or diamine precursor under Mitsunobu conditions or via ring-closing metathesis generates the spiro[3.5]nonane system .

    • Introduction of the oxygen atom (oxa) and nitrogen atom (aza) occurs through nucleophilic substitution or reductive amination .

  • Acetic Acid Moiety Attachment:

    • Alkylation of the spirocyclic amine with methyl bromoacetate, followed by hydrolysis, yields the free acid .

  • Salt Formation:

    • Treatment with hydrochloric acid protonates the amine, forming the hydrochloride salt .

Key Intermediates

  • Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate (CAS 2309444-73-1): This ester intermediate is hydrolyzed to the free acid during synthesis .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Enhanced by the hydrochloride salt and polar functional groups .

  • Thermal Stability: The spirocyclic core confers resistance to thermal degradation, as evidenced by the absence of reported melting or boiling points .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks corresponding to C=O\text{C=O} (1700–1750 cm1^{-1}) and N-H\text{N-H} (3300–3500 cm1^{-1}) confirm the presence of the acid and amine groups .

  • NMR: 1H^1\text{H} NMR signals for the spirocyclic protons appear as complex multiplets (δ 1.5–3.5 ppm), while the acetate methylene group resonates near δ 3.7 ppm .

Pharmacological and Industrial Applications

Material Science

The compound’s stability and functional groups make it a candidate for:

  • Coordination Polymers: The amine and carboxylate groups can bind metal ions .

  • Chiral Catalysts: The spirocenter induces asymmetry in catalytic processes .

Hazard ClassCodeDescription
Acute Oral ToxicityH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye DamageH318Causes serious eye damage

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